2-(Benzyloxy)isonicotinonitrile
Overview
Description
2-(Benzyloxy)isonicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
The use of 2-(Benzyloxy)isonicotinonitrile and its derivatives is noted in various chemical transformations. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives through reactions with different bi-functional reagents has been researched, demonstrating its versatility in creating various chemical structures (Mansour, Sayed, Marzouk, & Shaban, 2021). Similarly, the synthesis and characterization of polybenzoxazine with phenylnitrile functional group emphasize its potential in polymer chemistry (Qi, Ren, Pan, Zhuang, Huang, & Du, 2009).
Coordination Chemistry
In coordination chemistry, the compound has been utilized in reactions with [Cd(SCN)2], leading to the synthesis and X-ray characterization of coordination polymers (Chen, Liu, & You, 2002). This highlights its role in forming complex structures and frameworks.
Catalysis and Organic Reactions
The compound plays a role in various catalytic and organic reactions. For instance, the catalytic amounts of certain nickel complexes in the presence of this compound derivatives have been explored for isomerization and bond cleavage reactions, showcasing its involvement in complex organic transformations (Acosta-Ramírez, Flores‐Álamo, Jones, & García, 2008).
Material Science
In material science, research into the synthesis of this compound derivatives and their antibacterial properties indicates potential applications in developing new materials with specific biological activities (Mahdi, Al-Smaism, & Ibrahim, 2016).
Environmental Studies
Finally, its derivatives are also seen in environmental studies, such as the determination of corrosion inhibitors in environmental water samples, which underscores its significance in analytical chemistry and environmental monitoring (Weiss & Reemtsma, 2005).
Properties
IUPAC Name |
2-phenylmethoxypyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMIUUVPYRKLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.